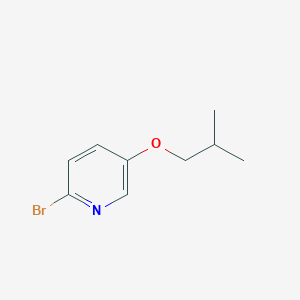

2-Bromo-5-(2-methylpropoxy)pyridine

概要

説明

“2-Bromo-5-methylpyridine” is a type of halogenated heterocycle . It’s used as a starting reagent for the synthesis of various compounds .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-5-(2-methylpropoxy)pyridine” are not available, similar compounds like “2-Bromo-5-methylpyridine” have been used as starting reagents in various synthesis processes .Molecular Structure Analysis

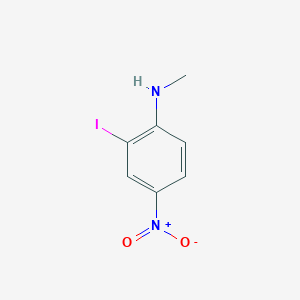

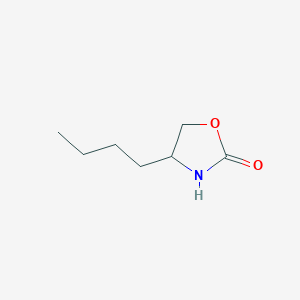

The molecular structure of “2-Bromo-5-methylpyridine” consists of a pyridine ring with a bromine atom at the 2nd position and a methyl group at the 5th position . The exact structure of “2-Bromo-5-(2-methylpropoxy)pyridine” might be similar but with a 2-methylpropoxy group at the 5th position instead.科学的研究の応用

Neurogenesis and Cognitive Function : A study on 1-bromopropane, a compound structurally related to brominated pyridines, investigated its effects on neurogenesis and cognitive functions. The research found that exposure to this compound resulted in decreased neurogenesis in the dentate gyrus of the brain, which is associated with higher cognitive functions. This suggests that brominated compounds could potentially affect brain health and development (Zhang et al., 2013).

Metabolism and Biotransformation : The metabolism of bromazepam, another brominated compound, was studied across different species, including humans. This research identified various metabolites and provided insights into how such compounds are processed in the body. Understanding the metabolism of these compounds can be crucial for their application in medicinal chemistry and toxicology (Schwartz et al., 1973).

Viral Inhibition : Compounds like 5-[(4-Bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) have been studied for their antiviral properties, specifically against Classical swine fever virus (CSFV). This research demonstrated the potential of brominated pyridines in viral inhibition and control, highlighting their possible applications in antiviral drug development (Vrancken et al., 2009).

Neuroprotective Effects : The role of PTEN inhibitors, such as dipotassium bisperoxo(pyridine-2-carboxyl) oxovanadate (BPV(pic)), in neuroprotection was explored in a study investigating their effects on brain injury. This research indicates the potential therapeutic applications of pyridine derivatives in treating neurological conditions (Chen et al., 2015).

Eating Disorders : Research on the orexin-1 receptor antagonist, which includes pyridine in its structure, showed potential therapeutic effects on compulsive food consumption and binge eating disorders. This suggests the application of pyridine derivatives in developing treatments for eating disorders (Piccoli et al., 2012).

Safety and Hazards

作用機序

Target of Action

Bromopyridines are generally used as building blocks in organic synthesis , and they are known to participate in various cross-coupling reactions .

Mode of Action

The mode of action of 2-Bromo-5-(2-methylpropoxy)pyridine is likely through its participation in cross-coupling reactions. For instance, it can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that bromopyridines can be used in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways .

特性

IUPAC Name |

2-bromo-5-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKSWILVIOGZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293594 | |

| Record name | 2-Bromo-5-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1144110-17-7 | |

| Record name | 2-Bromo-5-(2-methylpropoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084751.png)

![[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084754.png)

![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)

![4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-6-[(1-methyl-2-pyrrolidinylidene)amino]-3-quinolinecarbonitrile](/img/structure/B3084861.png)